molecular formula C15H20BrNO3S B2533153 4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 874787-66-3

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2533153
CAS No.: 874787-66-3
M. Wt: 374.29
InChI Key: XFXPMSSDIKDNFS-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide is a thiourea derivative characterized by a benzamide core substituted with a bromo group at the para position (C4) and a branched N-alkyl chain incorporating a 1,1-dioxothiolane (sulfolane) moiety. Crystallographic studies reveal two crystallographically independent molecules in its asymmetric unit, with minimal differences in bond lengths and angles .

Properties

IUPAC Name

4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPMSSDIKDNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves multiple stepsThe reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiolan ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as an inhibitor of specific enzymes, such as elastase.

    Biological Studies: Studied for its interactions with various biological targets and its potential therapeutic effects.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit elastase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . The compound’s structure allows it to form stable interactions with the enzyme, leading to its inhibitory effects.

Comparison with Similar Compounds

Thiourea Derivatives and Metal Complexes

The title compound belongs to a class of thiourea derivatives studied for their ligand properties in metal coordination. Key analogs include:

Compound Class Key Structural Features Metal Coordination Reference
Title Compound Bromobenzamide + butyl-dioxothiolan substituent Not reported
Palladium/Copper/Nickel Complexes Similar thiourea ligands with aryl/alkyl groups Forms stable complexes with Pd²⁺, Cu²⁺, Ni²⁺
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Bromobenzamide + di-n-propylthiourea Acts as a ligand for transition metals

The title compound’s lack of reported metal coordination contrasts with structurally similar thiourea ligands (e.g., 4-bromo-N-(di-n-propylcarbamothioyl)benzamide), which form stable complexes with palladium, nickel, and copper. This difference may arise from steric hindrance caused by the bulky dioxothiolan group or electronic effects from the sulfone moiety .

Sulfone-Containing Building Blocks

Compounds featuring the 1,1-dioxothiolan group are prevalent in medicinal chemistry due to their enhanced solubility and metabolic stability. A comparison with Enamine Ltd.’s catalog compounds reveals:

Compound (CAS) Molecular Formula Molecular Weight Key Features
Title Compound C₁₄H₁₇BrN₂O₃S ~389.27 g/mol Bromobenzamide + butyl-dioxothiolan
949831-85-0 (Enamine) C₂₂H₂₁N₅O₃S 435.50 g/mol Pyrazolo-pyridine + methoxyphenyl + dioxothiolan

While both compounds share the dioxothiolan group, the Enamine derivative incorporates a pyrazolo-pyridine core, enabling π-π stacking interactions absent in the title compound. This highlights the role of core structure in modulating binding affinity and solubility .

Lumping Strategy and Physicochemical Properties

The lumping strategy groups compounds with similar substituents (e.g., bromo, sulfone, alkyl chains) to predict shared behaviors. For instance:

  • Reactivity: Brominated benzamides typically undergo nucleophilic aromatic substitution, but the title compound’s electron-withdrawing sulfone group may reduce reactivity compared to non-sulfone analogs .
  • Solubility : The dioxothiolan moiety enhances water solubility relative to purely alkyl-substituted thioureas, as seen in other sulfone-containing pharmaceuticals .

Research Findings and Implications

  • Crystallography : SHELX software has been critical in resolving the title compound’s structure, confirming its dual-molecule asymmetry and bond parameters .

Biological Activity

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₄BrN₃O₂S
  • Molecular Weight : 336.24 g/mol
  • CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with a thiol derivative under controlled conditions to yield the desired amide. This method allows for the introduction of both the bromine and thiol functionalities into the benzamide structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives targeting bacterial division proteins like FtsZ have shown promising results against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant S. aureus) . The mechanism involves disruption of bacterial cell division, making it a potential candidate for antibiotic development.

Cytotoxicity

Research on related benzamide derivatives has demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, certain benzamides have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. Although specific data on this compound is limited, its structural similarity to known cytotoxic agents suggests potential activity .

Study 1: Antibacterial Activity

In a study focused on the antibacterial efficacy of benzamide derivatives, several compounds were tested against gram-positive bacteria. Among them, a compound structurally similar to this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and linezolid. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Study 2: Cytotoxic Effects

A comparative analysis was conducted on various benzamide derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications at the N-substituent position significantly influenced cell viability outcomes. While specific data for this compound was not provided, the results underscore the potential for further investigation into its anticancer properties .

Research Findings Summary

Property Observation
Antimicrobial Activity Effective against MRSA and VRSA; targets FtsZ protein
Cytotoxicity Potential induction of apoptosis in cancer cells
Structural Modifications Enhances biological activity

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